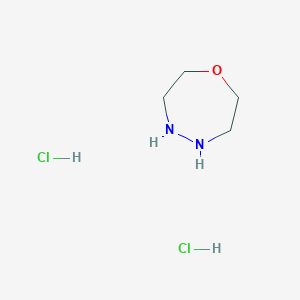

1,4,5-Oxadiazepane dihydrochloride

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom that is not carbon. wikipedia.org These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. ijnrd.org The presence of these atoms imparts unique chemical and physical properties to the molecules, making them indispensable in numerous scientific and industrial applications. numberanalytics.com

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry. A vast majority of pharmaceuticals and biologically active compounds owe their therapeutic effects to the presence of heterocyclic rings. wikipedia.orgnih.gov These structures are fundamental to the architecture of many natural products, including vitamins, hormones, and antibiotics. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle, and they are present in a significant majority of FDA-approved drugs. wikipedia.orgnih.gov Their versatility allows medicinal chemists to fine-tune properties such as solubility, lipophilicity, and polarity to optimize the efficacy and toxicological profiles of drug candidates. nih.gov Beyond medicine, heterocycles are crucial in the synthesis of agrochemicals, dyes, and materials.

Overview of Seven-Membered Heterocycles

Within the large family of heterocycles, seven-membered rings represent a unique and important subclass. numberanalytics.com These structures, such as azepines (containing nitrogen), oxepines (containing oxygen), and thiepines (containing sulfur), exhibit distinct conformational flexibility and reactivity. numberanalytics.comslideshare.net The synthesis of seven-membered heterocycles can be achieved through various methods, including ring-closure and ring-expansion reactions. numberanalytics.com

Their unique three-dimensional shapes allow them to interact with biological targets in ways that smaller, more rigid rings cannot. This has led to their incorporation into a number of biologically active compounds, with applications in pharmaceuticals and agrochemicals. numberanalytics.com The study of seven-membered heterocycles is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential in various applications. numberanalytics.comacs.org

Position of 1,4,5-Oxadiazepane (B1588983) Dihydrochloride (B599025) as a Research Focus

1,4,5-Oxadiazepane dihydrochloride is a specific type of seven-membered heterocycle containing one oxygen and two nitrogen atoms within its ring. Its dihydrochloride salt form generally enhances its water solubility. The compound has emerged as a significant focus of research primarily due to its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Research has highlighted its utility as a building block for creating novel compounds with potential biological activities. For instance, it is a precursor in the synthesis of certain herbicides. Furthermore, derivatives of the 1,4,5-oxadiazepane core have been investigated for their potential antimicrobial and anticancer properties. ontosight.ai The reactivity of the 1,4,5-oxadiazepane ring allows for various chemical modifications, making it a versatile scaffold for developing new therapeutic agents and functional materials. ontosight.ai

The synthesis of 1,4,5-oxadiazepane and its derivatives has been a subject of study, with methods developed to improve yield and purity. google.comgoogle.comepo.org These processes often involve the cyclization of acyclic precursors followed by deprotection steps. google.comgoogle.com The continued exploration of this compound and its analogs is expected to yield new discoveries and applications in various areas of chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂O | |

| Molecular Weight | 175.05 g/mol | |

| IUPAC Name | 1,4,5-oxadiazepane;dihydrochloride | nih.gov |

| CAS Number | 405281-14-3 | |

| Appearance | White to light yellow crystal | |

| Solubility | Soluble in water and alcohol |

Interactive Data Table: Research Applications of this compound

| Application Area | Specific Use | Research Findings | Source |

| Organic Synthesis | Intermediate for pharmaceuticals, agrochemicals, and dyes. | Facilitates the formation of nitrogen-containing heterocycles. | |

| Catalysis | Catalyst in the formation of complex organic molecules. | Provides a reactive site for carbon-nitrogen bond formation. | |

| Industrial Chemistry | Intermediate in herbicide synthesis; used in producing polymers and coatings. | Utilized in the production of coordination polymers and other materials. | |

| Medicinal Chemistry | Scaffold for developing new therapeutic agents. | Derivatives have shown potential antimicrobial and anticancer activities. | ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12Cl2N2O |

|---|---|

Molecular Weight |

175.05 g/mol |

IUPAC Name |

1,4,5-oxadiazepane;dihydrochloride |

InChI |

InChI=1S/C4H10N2O.2ClH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H |

InChI Key |

ZCSFNALLENKLOK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNN1.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Protocols

Foundational Cyclization and Deprotection Techniques

Initial synthetic routes to the 1,4,5-oxadiazepane (B1588983) core often rely on a two-step process involving the formation of a diacyl-protected intermediate followed by deprotection to yield the final product.

A common method for preparing google.comresearchgate.netijcr.info-oxadiazepine derivatives involves the reaction of N,N′-diacylhydrazines with 2,2′-disubstituted diethyl ethers. google.com This reaction leads to the formation of 4,5-diacyl- google.comresearchgate.netijcr.info-oxadiazepines. google.com The process typically involves introducing the N,N′-diacylhydrazine into a polar solvent and adding a base. Subsequently, the 2,2′-di-substituted diethyl ether is added at an elevated temperature, and the mixture is maintained at that temperature for a period of about 2 to 4 hours. google.com Historically, solvents like DMFA have been used for this reaction, particularly with 2,2′-dichlorodiethyl ether. google.com However, it was discovered that using specific organic, polar solvents could significantly improve both the yield and purity of the resulting google.comresearchgate.netijcr.info-oxadiazepine derivatives. google.com

Following the formation of the 4,5-diacyl- google.comresearchgate.netijcr.info-oxadiazepine, the acyl groups are removed via acid-mediated deprotection. google.com This is commonly achieved using a hydrohalic acid. google.com The 4,5-diacyl- google.comresearchgate.netijcr.info-oxadiazepine is dissolved or suspended in a high-boiling alcohol, and then hydrohalic acid is introduced, often in excess, at a temperature of about 50°C. google.com The reaction is typically held at this temperature for 12 to 14 hours. google.com After degassing, cooling, and filtration, the hydrogen halide salt of the google.comresearchgate.netijcr.info-oxadiazepine is obtained. google.com Using 2 to 5 equivalents of hydrohalic acid based on the diacyl intermediate generally results in yields of the isolated salt ranging from 80% to 95%. google.com For example, passing anhydrous hydrogen chloride into a solution of 4,5-diacetyl- google.comresearchgate.netijcr.info-oxadiazepine and diethylene glycol can yield google.comresearchgate.netijcr.info-oxadiazepine hydrochloride at 85.0% with a purity of 90.0%. google.com

Modernized Synthesis Improvements for Enhanced Yield and Selectivity

Recent advancements in the synthesis of google.comresearchgate.netijcr.info-oxadiazepine derivatives have focused on improving reaction conditions to boost yield and purity. One improved process involves reacting 4,5-diacyl- google.comresearchgate.netijcr.info-oxadiazepane with a base in a polar solvent at an elevated temperature. google.com The procedure typically involves heating the diacyl intermediate in the polar solvent, followed by the addition of a stoichiometric amount or a slight excess of base. The reaction is then maintained at the selected temperature for 1 to 10 hours. google.com In one example, heating a mixture of water, chlorobenzene, potassium acetate, and 4,5-diacetyl- google.comresearchgate.netijcr.info-oxadiazepine, followed by the dropwise addition of aqueous potassium hydroxide (B78521) solution, resulted in a 94.1% yield of google.comresearchgate.netijcr.info-oxadiazepine in the extract. google.com

Diverse Approaches to Oxadiazepane Scaffold Construction

Beyond the foundational methods, other synthetic strategies have been explored for the construction of the oxadiazepane ring system, including condensation reactions and the strategic use of protecting groups.

The formation of heterocyclic rings through the condensation of diamines and carbonyl compounds is a fundamental strategy in organic synthesis. libretexts.org Intramolecular aldol (B89426) reactions, where a molecule contains two carbonyl functionalities, can lead to the formation of five- and six-membered rings, which are generally preferred. libretexts.orgvanderbilt.edu This principle can be extended to the synthesis of larger heterocyclic rings like oxadiazepanes, where a suitable diamine precursor could theoretically undergo condensation with a dicarbonyl compound or its equivalent to form the seven-membered ring.

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for enhanced selectivity and the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability towards many nucleophiles and bases. organic-chemistry.org The introduction of a Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. organic-chemistry.orgnih.gov This strategy is valuable in the synthesis of oxadiazepane derivatives, where selective protection of nitrogen atoms can direct the course of cyclization and subsequent functionalization reactions. researchgate.netijcr.infoijcr.info For instance, a Boc-protected hydrazine (B178648) derivative could be employed in a cyclization reaction to afford a mono-protected oxadiazepane, which can then be selectively deprotected under acidic conditions for further modification. nih.gov

Data Tables

Specific Reaction Pathways Involving 1,4,5-Oxadiazepane Dihydrochloride (B599025) Precursors

A patented method for the preparation of nih.govacs.orgnih.gov-oxadiazepine derivatives involves the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers. google.com This reaction forms a 4,5-diacyl- nih.govacs.orgnih.gov-oxadiazepine intermediate.

The general procedure involves dissolving the N,N'-diacylhydrazine in a polar solvent such as DMSO, sulfolane, NMP, or DMA, followed by the addition of a base like an alkali metal hydroxide or carbonate. google.com The 2,2'-disubstituted diethyl ether is then added at an elevated temperature. google.com For example, reacting N,N'-diacetylhydrazine with 2,2'-dichlorodiethyl ether in DMSO with potassium carbonate at 70-75°C yields 4,5-diacetyl- nih.govacs.orgnih.gov-oxadiazepine. google.com

The subsequent step is the removal of the acyl protecting groups to yield the desired nih.govacs.orgnih.gov-oxadiazepine. This deacylation can be achieved by reacting the 4,5-diacyl- nih.govacs.orgnih.gov-oxadiazepine with a hydrohalic acid, such as anhydrous hydrogen chloride, in a high-boiling alcohol like diethylene glycol. google.com This process directly affords the nih.govacs.orgnih.gov-oxadiazepine hydrochloride salt. google.com An alternative deacylation method involves treatment with a base, such as potassium hydroxide, in a polar solvent at an elevated temperature. google.comepo.org

| Reactants | Intermediate | Final Product | Yield |

| N,N'-diacetylhydrazine, 2,2'-dichlorodiethyl ether | 4,5-diacetyl- nih.govacs.orgnih.gov-oxadiazepine | nih.govacs.orgnih.gov-oxadiazepine hydrochloride | 65.1% (for intermediate), 85.0% (for final salt) google.com |

| 4,5-diacetyl- nih.govacs.orgnih.gov-oxadiazepine, Potassium hydroxide | - | nih.govacs.orgnih.gov-oxadiazepine | 65-94.1% google.comepo.org |

This table details a specific patented pathway for the synthesis of 1,4,5-oxadiazepane dihydrochloride and its free base.

Reactions with Malonate Derivatives

Currently, there is no available scientific literature detailing the direct reaction of this compound with malonate derivatives. Synthetic routes to functionalized 1,4,5-oxadiazepane systems have been explored through other methodologies, but specific protocols involving malonic esters for N-alkylation or other modifications of the 1,4,5-oxadiazepane core have not been reported in the reviewed literature. Further research is required to explore the feasibility and outcomes of such reactions.

Reactions with Acrylic Acid Esters

Similar to the reactions with malonate derivatives, there is a lack of published research on the direct reaction of this compound with acrylic acid esters. While Michael addition reactions are common for various amines and hydrazines with acrylic acid esters, specific studies detailing this type of reaction with the 1,4,5-oxadiazepane ring system are not present in the available scientific literature. The potential for 1,4,5-oxadiazepane to undergo Michael addition with acrylic esters remains an area for future investigation.

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Types: Oxidation, Reduction, and Substitution

The 1,4,5-oxadiazepane (B1588983) core can undergo several fundamental chemical transformations.

Oxidation and Reduction: The nitrogen atoms in the ring can be susceptible to oxidation. While specific studies on the oxidation of 1,4,5-oxadiazepane are not extensively detailed in the literature, similar amine-containing heterocycles can be oxidized to form N-oxides or undergo oxidative coupling reactions. Conversely, reduction reactions are less common for the saturated ring itself but are pertinent to derivatives containing reducible functional groups.

Substitution: Substitution reactions, particularly at the nitrogen atoms, are a cornerstone of 1,4,5-oxadiazepane chemistry. The secondary amine functionalities (N-4 and N-5) are nucleophilic and readily undergo acylation and alkylation. ontosight.ai The acylation with agents like acetyl chloride or acetic anhydride (B1165640) to form 4,5-diacyl- nih.govresearchgate.netacs.org-oxadiazepines is a key step in the primary synthesis and purification of the parent compound. researchgate.net Steric and electronic effects can influence these reactions; for instance, the presence of bulky acetyl groups at the nitrogen positions may sterically hinder subsequent nucleophilic attacks.

Mechanistic Pathways of Oxadiazepine Derivative Formation

The formation of derivatives from the 1,4,5-oxadiazepane scaffold proceeds through several well-established mechanistic pathways.

Alkylation and Condensation: The nitrogen atoms of the 1,4,5-oxadiazepane ring are basic and can participate in various organic reactions, including alkylation and acylation. ontosight.ai Condensation reactions, which are fundamental to the formation of many heterocyclic systems, are also relevant. For example, the synthesis of related benzodiazepines often involves the condensation of a diamine with a ketone or an α,β-unsaturated carbonyl compound, typically under acidic catalysis to activate the carbonyl group for nucleophilic attack. researchgate.net Similar principles apply to the derivatization of the 1,4,5-oxadiazepane core, where its amine groups can react with electrophilic partners.

Hydrolysis: The hydrolysis of acylated derivatives of 1,4,5-oxadiazepane is a critical transformation, often employed as the final step to yield the parent heterocycle. This deacylation can be achieved under either acidic or basic conditions.

Acid Hydrolysis: Treatment of a 4,5-diacyl- nih.govresearchgate.netacs.org-oxadiazepine with a strong hydrohalic acid, such as hydrogen chloride in a high-boiling polar solvent, effectively cleaves the amide bonds to yield the corresponding nih.govresearchgate.netacs.org-oxadiazepine dihydrochloride (B599025) salt. researchgate.net The mechanism involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the N-acyl group.

Base Hydrolysis: Alternatively, the acyl groups can be removed by reacting the diacyl derivative with a base, such as an alkali metal hydroxide (B78521) (e.g., potassium hydroxide), in a polar solvent at elevated temperatures. researchgate.netdntb.gov.ua This saponification-like mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the amine and a carboxylate salt.

The table below summarizes findings from various studies on the base-catalyzed hydrolysis (deacylation) of N-acylated 1,4,5-oxadiazepines.

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,5-diacetyl- nih.govresearchgate.netacs.org-oxadiazepine | Potassium hydroxide (50% aq.) | Water / Potassium acetate | 90-100 | 65 | researchgate.net |

| 4,5-diacetyl- nih.govresearchgate.netacs.org-oxadiazepine | Potassium hydroxide (95%) | Sulfolane | 120-125 | Not specified | dntb.gov.ua |

| 4,5-dibenzoyl- nih.govresearchgate.netacs.org-oxadiazepine | Potassium hydroxide (95%) | Water | 95-110 | 33.6 | researchgate.net |

| 4,5-dipropionyl- nih.govresearchgate.netacs.org-oxadiazepine | Potassium hydroxide (50%) | Water | 95-100 | 44.6 (Total) | wikipedia.org |

Catalytic Roles and Intermediacy in Organic Reactions

1,4,5-Oxadiazepane dihydrochloride and its acylated precursors serve as crucial intermediates in multi-step organic syntheses. Their primary documented application is in the preparation of herbicides, specifically those of the tetrahydropyrazolodione class. researchgate.netresearchgate.netwikipedia.org In these synthetic sequences, the oxadiazepine ring acts as a structural scaffold that is later transformed or incorporated into the final, more complex active ingredient. Its role is not typically that of a catalyst but rather a key building block that facilitates the assembly of the target molecule.

Theoretical Investigations of Reactivity and Bonding

While no dedicated theoretical studies on this compound were found, its reactivity can be inferred from computational analyses of related structures.

N-O Bond Stability: The N-O single bond is a critical feature of the ring. The bond dissociation energy (BDE) for a generic N-O single bond is often cited as approximately 48 kcal/mol, though it can be significantly higher (55-65 kcal/mol) in many hydroxylamines. researchgate.netwayne.edu Computational studies on various N-O compounds show that the BDE is sensitive to the electronic environment. wayne.edu The presence of two nitrogen atoms adjacent to the oxygen within the 1,4,5-oxadiazepane ring likely influences the N-O bond strength and its susceptibility to cleavage under certain reaction conditions, such as in transition-metal-catalyzed processes that proceed via radical intermediates. mdpi.com

Studies on Cyclization and Ring Expansion Mechanisms

The synthesis of the 1,4,5-oxadiazepine core is a prime example of a cyclization reaction. The most common method involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in a polar solvent and in the presence of a base. researchgate.net

The mechanism proceeds via a double nucleophilic substitution. The N,N'-diacylhydrazine is first deprotonated by the base to form a more nucleophilic species. This nucleophile then attacks one of the electrophilic carbons of the diethyl ether derivative, displacing a leaving group. An subsequent intramolecular cyclization occurs when the second nitrogen attacks the other electrophilic carbon, closing the seven-membered ring. A significant improvement in yield and purity for this process was achieved by using specific polar solvents like DMSO, sulfolane, NMP, or DMA. researchgate.net

The following table details experimental conditions for the synthesis of 4,5-diacetyl- nih.govresearchgate.netacs.org-oxadiazepine from various starting materials.

| Hydrazine (B178648) Derivative | Ether Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N,N'-diacetylhydrazine | 2,2'-dichlorodiethyl ether | Potassium hydroxide | Dimethyl sulfoxide (B87167) (DMSO) | 80-85 | Not specified | researchgate.net |

| Diacetylhydrazine | 2,2-dimesyl diethyl ether | Potassium carbonate | Dimethyl sulfoxide (DMSO) | 80-85 | Not specified | researchgate.net |

| N,N'-diacetylhydrazine | 2,2'-dichlorodiethyl ether | Potassium carbonate | N,N-dimethylformamide (DMF) | 80-90 | 31.1 | researchgate.net |

| N,N'-diacetylhydrazine | 2,2'-dichlorodiethyl ether | Potassium carbonate | Dimethyl sulfoxide (DMSO) | 80-90 | 76.4 | researchgate.net |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of 1,4,5-oxadiazepane (B1588983) dihydrochloride (B599025), offering insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For derivatives of 1,4,5-oxadiazepane, ¹H-NMR and ¹³C-NMR are employed to assign the signals corresponding to the protons and carbons within the seven-membered ring. The chemical shifts and coupling patterns provide information about the connectivity of atoms and the local electronic environment.

In more complex scenarios, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized to establish correlations between protons and carbons, confirming the fused ring system and the positions of any substituents. For determining through-space proximity of atoms, which is crucial for conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied.

Table 1: Representative NMR Data for Oxadiazepane Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Varies | Multiplet | Protons on the oxadiazepane ring |

| ¹³C | Varies | - | Carbons adjacent to nitrogen (deshielded) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 1,4,5-oxadiazepane dihydrochloride, IR spectroscopy would confirm the presence of N-H, C-H, C-N, and C-O bonds.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the saturated 1,4,5-oxadiazepane ring itself may not show strong absorption in the typical UV-Vis range, this technique can be valuable for characterizing derivatives containing chromophoric groups.

X-ray Crystallographic Analysis for Solid-State Structures

Table 2: Crystallographic Data for a Related Dibenzo[b,e] nih.govdiazepin-1-one Derivative

| Parameter | Value |

|---|---|

| Conformation | Twist-boat |

| Puckering Parameters | S = 0.72, θ = 39º, ψ = 2º |

Note: This data is for a related but different compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry Approaches to Molecular Structure

Computational methods are increasingly used to complement experimental data and provide deeper insights into molecular structure and properties.

Quantum chemical calculations can be used to predict various molecular properties, including geometry, energy, and spectroscopic parameters. These calculations can help in the interpretation of experimental NMR and IR spectra.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 1,4,5-oxadiazepane, DFT calculations can be employed to model the electron density distribution and predict reactive sites. This approach allows for the optimization of the molecular geometry, providing a theoretical model of the most stable conformation of the molecule.

Conformational Landscape of the 1,4,5-Oxadiazepane Ring System

The 1,4,5-oxadiazepane ring, being a seven-membered heterocycle, is inherently flexible and can adopt a variety of conformations to minimize steric and torsional strain. While specific experimental or computational studies on the conformational analysis of the 1,4,5-oxadiazepane ring are not extensively available in the current body of scientific literature, its conformational preferences can be inferred from the well-studied principles of other seven-membered heterocyclic systems. These rings typically exist as a dynamic equilibrium of several low-energy conformers, with the most stable forms often being non-planar to alleviate ring strain.

The primary conformations available to seven-membered rings include the chair, boat, and a family of twist-boat and twist-chair forms. For many seven-membered heterocycles, the twist-chair conformation is often identified as the global energy minimum, providing a balance between minimizing angle strain and torsional strain. The presence of heteroatoms—in this case, one oxygen and two nitrogen atoms—influences the bond lengths, bond angles, and torsional barriers within the ring, which in turn affects the relative energies of the different conformers. The dihydrochloride salt form implies that the nitrogen atoms are protonated, which would introduce significant electrostatic interactions and likely favor conformations that maximize the distance between the positively charged nitrogen centers.

The interconversion between different conformers, or rotamers, of the 1,4,5-oxadiazepane ring involves surmounting specific energy barriers. These barriers are influenced by factors such as torsional strain during bond rotation and transannular interactions (steric hindrance across the ring). While precise energetic data for the 1,4,5-oxadiazepane ring is not readily found in published research, a hypothetical representation of the relative energies of its principal conformers can be illustrative. The twist-chair form is generally expected to be the most stable, with other conformers existing at higher energies.

| Conformer | Hypothetical Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Twist-Chair | 0.0 | Generally the most stable, minimizes both angle and torsional strain. |

| Chair | 1.5 - 3.0 | Higher in energy due to some eclipsing interactions. |

| Twist-Boat | 3.0 - 5.0 | A flexible intermediate between boat and chair forms. |

| Boat | 5.0 - 7.0 | Generally the least stable due to significant steric and torsional strain, including "flagpole" interactions. |

Note: The energy values in Table 1 are illustrative and based on general principles of seven-membered ring conformational analysis. Specific experimental or computational data for 1,4,5-oxadiazepane is not available in the cited literature.

The introduction of substituents onto the 1,4,5-oxadiazepane ring would be expected to have a significant impact on the relative populations of the different conformers. The position and nature (e.g., size, polarity) of the substituents can alter the steric and electronic environment of the ring, thereby shifting the conformational equilibrium.

For instance, bulky substituents will generally prefer to occupy positions that minimize steric interactions with the rest of the ring. In a chair-like conformation, this would typically be an equatorial or pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in some highly substituted seven-membered rings, an axial position might be favored to alleviate other forms of strain. The presence of polar substituents could lead to intramolecular hydrogen bonding or dipole-dipole interactions that stabilize specific conformations. In the case of this compound, the protonated nitrogen atoms will strongly influence the preferred conformation to minimize electrostatic repulsion.

| Substituent Type | Position on Ring | Predicted Influence on Conformer Population | Rationale |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Carbon or Nitrogen | Minor shift in equilibrium, slight preference for equatorial-like positions. | Low steric demand allows for flexibility. |

| Bulky Alkyl (e.g., tert-Butyl) | Carbon or Nitrogen | Strong preference for conformations where the substituent is in a sterically unhindered (e.g., equatorial-like) position. | Minimization of significant steric (A-value) strain. |

| Polar (e.g., Hydroxyl, Amino) | Carbon | Potential stabilization of specific conformers through intramolecular hydrogen bonding with ring heteroatoms. | Favorable non-covalent interactions can lower the energy of a particular conformation. |

| Protonation (as in dihydrochloride) | Nitrogen atoms | Favors conformations that maximize the distance between the charged nitrogen centers. | Minimization of electrostatic repulsion. |

Note: The predictions in Table 2 are based on general principles of conformational analysis and have not been experimentally verified for the 1,4,5-oxadiazepane ring system based on the available literature.

Structure Activity Relationship Sar Methodologies and Insights

Principles of Structure-Activity Relationship Analysis in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates the link between the chemical structure of a compound and its biological activity. patsnap.com The core principle is that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets like proteins, enzymes, and receptors. oncodesign-services.com Consequently, even minor alterations to a molecule's structure can lead to substantial changes in its biological effects, including its potency, selectivity, and metabolic stability. patsnap.comoncodesign-services.com

In the realm of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, SAR studies are particularly crucial. Nitrogen-containing heterocyclic compounds are core structures in many synthetic compounds with a wide range of biological activities. nih.gov SAR analysis helps to identify the key structural features of these heterocyclic compounds that are responsible for their therapeutic effects. mdpi.com This knowledge allows medicinal chemists to make informed decisions on how to modify these structures to enhance efficacy and reduce toxicity. patsnap.com

The process of SAR analysis typically involves:

Synthesis of Analogs: A series of related compounds, known as analogs, are synthesized with systematic modifications to a known active compound. oncodesign-services.com

Biological Testing: These analogs are then tested for their biological activity to observe how the structural changes have impacted their function. patsnap.com

Data Analysis: By comparing the activity of the analogs, researchers can deduce which molecular features are essential for activity and which can be altered to improve the compound's properties. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to develop mathematical models describing the relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. fiveable.me These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. researchgate.net This predictive capability accelerates the drug discovery process by prioritizing which molecules to synthesize and test. fiveable.meresearchgate.net

Classical QSAR studies often correlate biological endpoints with molecular properties such as:

Lipophilicity

Polarizability

Electronic properties

Steric properties

However, a limitation of classical QSAR is its lack of consideration for the three-dimensional structure of molecules. nih.gov

3D-QSAR emerged as an advancement that incorporates the three-dimensional properties of ligands to predict their biological activities. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) are central to 3D-QSAR and heavily rely on steric and electrostatic descriptors to model the 3D requirements for biological activity. fiveable.me This approach provides a more detailed and predictive understanding of how a ligand will interact with its target. The use of robust chemometric techniques like Partial Least Squares (PLS) is common in building these models. nih.gov

The development of web-based tools has further democratized the use of these powerful computational methods, allowing for the virtual evaluation of a large number of compounds and thereby reducing the time and cost associated with drug discovery. nih.gov

Application of SAR to Oxadiazepane-Containing Scaffolds in Target Identification (e.g., Pinoxaden (B166648) Derivatives)

The principles of SAR have been effectively applied to scaffolds containing the 1,4,5-oxadiazepane (B1588983) ring. A notable example is the discovery and optimization of the cereal herbicide pinoxaden. researchgate.net The development of pinoxaden involved the optimization of a class of 3-hydroxy-4-phenyl-5-oxo-pyrazolines for both herbicidal activity against key grass weeds and selectivity in cereal crops. researchgate.net

For the purpose of SAR analysis, the generic structure of these compounds was divided into three key areas:

The aryl group

The dione (B5365651) moiety and its prodrug forms

The hydrazine (B178648) moiety

Strategic Molecular Modifications for Investigating Structure-Function Relationships

Strategic molecular modification is a key strategy in drug discovery for refining the properties of a known active molecule. biomedres.us This process involves chemically altering a compound to enhance its physical, chemical, and pharmacological characteristics. biomedres.us The goal is to improve aspects like potency, selectivity, solubility, and metabolic stability while reducing side effects. patsnap.combiomedres.us

Common strategies for molecular modification include:

Functional Group Modification: Systematically altering functional groups to probe their interactions with a biological target, such as their role in hydrogen bonding or hydrophobic interactions. drugdesign.org

Introduction or Removal of Bulky Groups: Adding or removing bulky groups can impact drug-target interactions, improve selectivity by preventing off-target binding, and influence metabolic stability. For instance, introducing aryl groups can increase lipophilicity and enhance binding to hydrophobic pockets. biomedres.us

Structural Simplification: Simplifying the core structure of complex natural products to create scaffolds that are easier to synthesize and may possess improved pharmacological effects. nih.gov

Fragment-Based Drug Design: Deconstructing an active molecule into smaller fragments and then reassembling and optimizing a new scaffold based on these fragments. nih.gov

These modifications are guided by the principles of SAR and QSAR, allowing medicinal chemists to rationally design new compounds with a higher probability of success. wikipedia.orgbiomedres.us

Applications in Medicinal Chemistry Scaffolds and Chemical Biology Investigations

Scaffold Development for Bioactive Molecules

The 1,4,5-oxadiazepane (B1588983) core is a key structural motif for the development of novel bioactive molecules. nih.gov Its three-dimensional architecture allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. Researchers have utilized this scaffold to synthesize libraries of compounds for screening against a range of biological targets. The inherent properties of the oxadiazepane ring, including its hydrogen bonding capabilities, contribute to its potential for interaction with biological macromolecules. nih.gov The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine highlights the utility of this scaffold in creating stereochemically defined molecules, which is crucial for specificity in drug-target interactions.

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

One of the most established applications of 1,4,5-Oxadiazepane dihydrochloride (B599025) is its role as a key intermediate in the synthesis of more complex chemical entities, particularly in the pharmaceutical and agrochemical industries. google.comgoogle.com

In the realm of agrochemicals, 1,4,5-oxadiazepane derivatives are crucial for the production of certain herbicides. google.comgoogle.com A patented process describes the preparation of researchgate.netnih.gov-oxadiazepines and their use as intermediates in the synthesis of tetrahydropyrazolodione-type herbicides. google.com The process involves the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers to form 4,5-diacyl- researchgate.netnih.gov-oxadiazepines, which are subsequently converted to the desired researchgate.netnih.gov-oxadiazepine hydrochloride. google.com

The versatility of 1,4,5-Oxadiazepane dihydrochloride as a synthetic intermediate is underscored by its ability to undergo various chemical transformations, serving as a building block for a diverse range of heterocyclic compounds.

Investigation of Enzyme Inhibition Mechanisms (e.g., Urease)

Derivatives of 1,4,5-oxadiazepane have shown promise as enzyme inhibitors, with a particular focus on urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by organisms like Helicobacter pylori. The inhibition of urease is a key strategy for the treatment of peptic ulcers and other related conditions.

Studies on synthesized oxadiazepane derivatives have demonstrated their effective inhibition of urease activity at low micromolar concentrations. Research has reported IC50 values for urease inhibition by these derivatives ranging from 1.13 µM to 6.28 µM. The mechanism of inhibition is thought to involve the interaction of the oxadiazepane scaffold with the active site of the enzyme.

Table 1: Urease Inhibition by Oxadiazole Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Oxadiazepane derivatives | Urease | 1.13 - 6.28 | |

| 1,3,4-Oxadiazole (B1194373)/1,2,4-Triazole derivatives | Jack bean urease | 16.1 - 18.9 | |

| Bis-1,3,4-Oxadiazole derivatives | Urease | 13.46 - 74.45 | nih.gov |

| 1,3,4-Oxadiazole derivatives | Urease | 1.15 | nih.gov |

Exploration of Antimicrobial Chemical Entities

The search for new antimicrobial agents is a critical area of research, and derivatives of 1,4,5-oxadiazepane have been investigated for their potential in this domain. Studies have shown that compounds incorporating the 1,4,5-oxadiazepane core exhibit significant antibacterial activity against various pathogenic bacteria.

Specifically, derivatives have demonstrated notable potency against Salmonella typhi and Bacillus subtilis. Research has reported an IC50 value of 0.63 µM for an oxadiazepane derivative against Salmonella typhi and 2.14 µM against Bacillus subtilis. Furthermore, broader studies on oxadiazole derivatives have shown activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) for some 1,3,4-oxadiazole derivatives ranging from 4 to 32 μg/ml. nih.gov

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Type | Microorganism | Activity (IC50/MIC) | Source |

|---|---|---|---|

| Oxadiazepane derivative | Salmonella typhi | IC50 = 0.63 µM | |

| Oxadiazepane derivative | Bacillus subtilis | IC50 = 2.14 µM | |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | MIC = 4-32 µg/ml | nih.gov |

| 1,3,4-Oxadiazole derivative | Staphylococcus aureus | MIC = 62 µg/mL | auctoresonline.org |

| 1,3,4-Oxadiazole derivatives | Bacillus subtilis | MIC = 0.78 µg/mL | mdpi.com |

Design of Potential Therapeutic Agents

The 1,4,5-oxadiazepane scaffold is being explored for the design of a variety of potential therapeutic agents, including those targeting cancer.

Prostate-Specific Membrane Antigen (PSMA) Inhibitors

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and treatment of prostate cancer. nih.gov While direct application of this compound as a PSMA inhibitor is not extensively documented, the broader class of heterocyclic scaffolds is crucial in the design of these inhibitors. The development of urea-based inhibitors of PSMA highlights the importance of specific structural motifs for high-affinity binding. nih.gov The versatility of the oxadiazepane scaffold makes it a candidate for incorporation into novel PSMA inhibitor designs.

General Anticancer Agents

The oxadiazole nucleus is a common feature in many compounds with demonstrated anticancer activity. nih.gov Although specific studies focusing solely on 1,4,5-oxadiazepane derivatives are emerging, the broader class of oxadiazoles (B1248032) has been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov These compounds can induce apoptosis and interfere with cell cycle progression in cancer cells. The structural modifications enabled by the oxadiazepane scaffold could lead to the development of more potent and selective anticancer agents.

Utility in Polymer Synthesis and Coatings Development

Beyond its biomedical applications, this compound and its derivatives have found utility in materials science. The compound has been used in the synthesis of coordination polymers. These materials have a wide range of potential applications, including in catalysis, gas storage, and as functional materials with specific electronic or magnetic properties.

In the development of coatings, the properties of oxadiazepane derivatives can be leveraged to create durable and chemically resistant finishes. The ability to functionalize the oxadiazepane ring allows for the tailoring of the polymer's properties to meet specific performance requirements. Further research in this area may lead to the development of advanced coatings with enhanced protective and functional characteristics.

Future Research Directions and Advanced Methodological Horizons

Innovations in Synthesis and Derivatization of Oxadiazepanes

The synthesis of the 1,4,5-oxadiazepane (B1588983) core and its derivatives is a critical area of ongoing research. Traditional methods have been improved upon to enhance yield, purity, and efficiency. A notable process involves a two-step approach: first, the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in a polar solvent to form a 4,5-diacyl- benthamdirect.comgoogle.comchim.it-oxadiazepane intermediate. google.com This intermediate is then treated with a hydrohalic acid, such as hydrochloric acid, in a high-boiling polar solvent to yield the corresponding benthamdirect.comgoogle.comchim.it-oxadiazepine salt, including the dihydrochloride (B599025) form. google.comgoogle.com

Innovations in this area focus on optimizing reaction conditions and reagents. For instance, the use of specific polar solvents like DMSO, sulfolane, NMP, and DMA in the first step has been shown to significantly improve both yield and purity. google.com Furthermore, an alternative deacylation step using a base instead of a hydrohalic acid has been developed to convert the 4,5-diacyl- benthamdirect.comgoogle.comchim.it-oxadiazepane into the free base, which can then be treated with an acid to form the desired salt. google.com

Recent advances in heterocyclic chemistry highlight a variety of chemical reactions being employed to create diverse oxadiazepine derivatives, including alkylation, condensation, cyclization, and multi-component reactions. benthamdirect.com These methods facilitate the efficient production of a wide range of oxadiazepane-based molecules, expanding the chemical space available for screening and development. benthamdirect.com

Table 1: Comparison of Synthetic Steps for 1,4,5-Oxadiazepane Salts

| Step | Method 1: Acidic Deacylation google.comgoogle.com | Method 2: Basic Deacylation google.com |

| Cyclization | N,N'-diacylhydrazine + 2,2'-disubstituted diethyl ether in polar solvent (e.g., DMSO) with a base. | N,N'-diacylhydrazine + 2,2'-disubstituted diethyl ether in polar solvent (e.g., DMSO) with a base. |

| Intermediate | 4,5-diacyl- benthamdirect.comgoogle.comchim.it-oxadiazepane | 4,5-diacyl- benthamdirect.comgoogle.comchim.it-oxadiazepane |

| Deacylation | Reaction with hydrohalic acid (e.g., anhydrous HCl) in a high-boiling polar solvent. | Reaction with a base (e.g., potassium hydroxide) in a polar solvent. |

| Final Product | benthamdirect.comgoogle.comchim.it-Oxadiazepine salt (e.g., dihydrochloride) | benthamdirect.comgoogle.comchim.it-Oxadiazepane (free base), subsequently converted to salt if desired. |

| Reported Yield | 60-70% over both steps. google.com | Up to 94.1% for the deacylation step. google.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For heterocyclic compounds like oxadiazepanes, these computational tools offer unprecedented opportunities. AI/ML algorithms can be trained on vast datasets of known molecules and their properties to predict the characteristics of novel, unsynthesized compounds.

For the 1,4,5-oxadiazepane scaffold, AI can be used to:

Predict Bioactivity: By analyzing the structures of known active molecules containing oxadiazepole or related heterocyclic motifs, ML models can identify which derivatives of 1,4,5-oxadiazepane are most likely to exhibit desired biological activities.

Optimize Properties: AI can guide the derivatization process by suggesting modifications to the core structure that would improve pharmacokinetic properties, such as solubility and metabolic stability.

De Novo Design: Generative AI models can design entirely new molecules based on the 1,4,5-oxadiazepane scaffold, tailored to fit the binding pocket of a specific biological target. The use of in-silico models is already helping scientists identify more synthetic analogues for various therapeutic areas. eurekaselect.com

Advancements in In Silico Screening and Molecular Docking

In silico screening and molecular docking are powerful computational techniques that allow researchers to simulate the interaction between a small molecule, like a 1,4,5-oxadiazepane derivative, and a macromolecular target, typically a protein. These methods are crucial for prioritizing which compounds to synthesize and test in the lab, saving significant time and resources.

Recent advancements in this area include:

Improved Scoring Functions: More accurate algorithms are being developed to better predict the binding affinity and pose of a ligand within a protein's active site.

Integration of Molecular Dynamics: Combining docking with molecular dynamics simulations provides a more dynamic and realistic picture of the binding event over time.

Cloud Computing and High-Throughput Screening: The availability of massive computational power allows for the virtual screening of millions of compounds against a target of interest.

For example, molecular docking studies have been successfully employed for other oxadiazole isomers, such as 1,3,4-oxadiazole (B1194373) derivatives, to evaluate their potential as antifungal agents or antimalarials by predicting their interaction with specific enzymes. eurekaselect.com Similar approaches can be applied to a virtual library of 1,4,5-oxadiazepane dihydrochloride derivatives to identify promising candidates for various therapeutic targets.

Development of Novel Catalytic Systems Based on Oxadiazepane Scaffolds

The unique three-dimensional structure of the seven-membered 1,4,5-oxadiazepane ring makes it an intriguing candidate for use as a scaffold in the design of novel catalysts. The nitrogen and oxygen atoms within the ring can act as coordination sites for metal ions, forming the core of a new class of organometallic catalysts.

Potential future research in this area includes:

Asymmetric Catalysis: Chiral derivatives of 1,4,5-oxadiazepane could be synthesized and used as ligands in asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals.

Biomimetic Catalysts: The oxadiazepane scaffold could be incorporated into larger molecules designed to mimic the active sites of metalloenzymes, creating catalysts that operate with high efficiency and selectivity under mild conditions.

Organocatalysis: The nitrogen atoms in the ring possess basic properties, suggesting that the 1,4,5-oxadiazepane structure itself, without a metal center, could potentially function as an organocatalyst for certain types of chemical transformations. While this application is still speculative for this specific scaffold, the broader field of using heterocyclic compounds as catalysts is well-established and represents a promising avenue for exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.